molecular formula C8H11NO3 B139707 Methyl (2R)-2-amino-3-(furan-2-yl)propanoate CAS No. 127759-47-1

Methyl (2R)-2-amino-3-(furan-2-yl)propanoate

Cat. No. B139707
M. Wt: 169.18 g/mol
InChI Key: RGZJZYPBZXARCU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-3-(furan-2-yl)propanoate, also known as MAP or Fura-2-AM, is a chemical compound used in scientific research. It is a derivative of the amino acid phenylalanine and is commonly used in the field of biochemistry and pharmacology.

Mechanism Of Action

Methyl (2R)-2-amino-3-(furan-2-yl)propanoate works by binding to calcium ions and emitting a fluorescent signal. When calcium levels increase, Methyl (2R)-2-amino-3-(furan-2-yl)propanoate undergoes a conformational change, resulting in an increase in fluorescence intensity. This allows researchers to monitor changes in intracellular calcium levels in real-time.

Biochemical And Physiological Effects

Methyl (2R)-2-amino-3-(furan-2-yl)propanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels and G protein-coupled receptors. Additionally, Methyl (2R)-2-amino-3-(furan-2-yl)propanoate has been shown to have neuroprotective effects and may have potential therapeutic uses in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl (2R)-2-amino-3-(furan-2-yl)propanoate is its high sensitivity and specificity for calcium ions. It is also relatively easy to use and can be applied to a variety of experimental systems. However, one limitation of Methyl (2R)-2-amino-3-(furan-2-yl)propanoate is its potential toxicity and phototoxicity. It is important to use appropriate controls and safety precautions when working with Methyl (2R)-2-amino-3-(furan-2-yl)propanoate.

Future Directions

There are many potential future directions for research involving Methyl (2R)-2-amino-3-(furan-2-yl)propanoate. One area of interest is the development of new fluorescent calcium indicators with improved properties, such as increased sensitivity and reduced toxicity. Additionally, there is growing interest in the use of Methyl (2R)-2-amino-3-(furan-2-yl)propanoate and other calcium indicators in the study of complex biological systems, such as neural circuits and organoids. Finally, there is potential for the use of Methyl (2R)-2-amino-3-(furan-2-yl)propanoate in clinical applications, such as the diagnosis and treatment of calcium-related diseases.
In conclusion, Methyl (2R)-2-amino-3-(furan-2-yl)propanoate is a valuable tool in scientific research, particularly in the study of calcium signaling. Its unique properties and versatility make it a valuable tool for a wide range of applications. With ongoing research and development, Methyl (2R)-2-amino-3-(furan-2-yl)propanoate and other fluorescent calcium indicators have the potential to revolutionize our understanding of complex biological systems and improve clinical outcomes.

Synthesis Methods

Methyl (2R)-2-amino-3-(furan-2-yl)propanoate is synthesized by combining furan-2-carboxylic acid with methylamine and 2-bromo-1-phenylpropan-1-one. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Methyl (2R)-2-amino-3-(furan-2-yl)propanoate is primarily used in scientific research as a fluorescent calcium indicator. It is commonly used to measure intracellular calcium levels in cells and tissues. Methyl (2R)-2-amino-3-(furan-2-yl)propanoate is also used in the study of ion channels, G protein-coupled receptors, and neurotransmitter release. Additionally, Methyl (2R)-2-amino-3-(furan-2-yl)propanoate has been studied for its potential use in cancer therapy and as a neuroprotective agent.

properties

CAS RN

127759-47-1

Product Name

Methyl (2R)-2-amino-3-(furan-2-yl)propanoate

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(furan-2-yl)propanoate

InChI

InChI=1S/C8H11NO3/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3/t7-/m1/s1

InChI Key

RGZJZYPBZXARCU-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CO1)N

SMILES

COC(=O)C(CC1=CC=CO1)N

Canonical SMILES

COC(=O)C(CC1=CC=CO1)N

synonyms

(R)-2-FURANALANINE METHYL ESTER

Origin of Product

United States

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